molecular formula C17H27N3O2 B6170127 rac-3-[(2R,3R)-1-(5-cyclobutyl-1,2-oxazole-3-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine, cis CAS No. 2639378-47-3

rac-3-[(2R,3R)-1-(5-cyclobutyl-1,2-oxazole-3-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine, cis

Cat. No.: B6170127
CAS No.: 2639378-47-3
M. Wt: 305.4
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Description

rac-3-[(2R,3R)-1-(5-cyclobutyl-1,2-oxazole-3-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine, cis, is a sophisticated compound used primarily in advanced chemical research. Its complex molecular structure consists of a cyclobutyl ring, an oxazole moiety, a piperidine ring, and a propan-1-amine group, making it an interesting candidate for a variety of scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-[(2R,3R)-1-(5-cyclobutyl-1,2-oxazole-3-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine, cis, involves several steps:

  • Formation of the oxazole ring: : This step generally involves the cyclization of appropriate starting materials under controlled temperatures and solvents.

  • Cyclobutyl ring introduction: : The addition of the cyclobutyl moiety requires careful handling of reagents to maintain ring integrity.

  • Piperidine ring synthesis: : Constructed through multi-step reactions involving reductions and substitutions.

  • Amine linkage: : Coupling of the amine group via amide bond formation under catalytic conditions.

Industrial Production Methods

On an industrial scale, these steps are optimized for large-batch synthesis, often employing continuous flow techniques to enhance yield and efficiency. Reaction conditions, such as temperature and pressure, are tightly controlled, and catalysts are often used to drive reactions to completion.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, which can modify the amine group or other reactive sites.

  • Reduction: : Selective reduction can be utilized to alter the oxazole ring or reduce other functional groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly in modifying the piperidine ring.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride or palladium-catalyzed hydrogenation.

  • Substitution reagents: : Halides, amines, or alcohols under catalytic conditions.

Major Products

Reactions typically yield derivatives with modified functional groups, which are useful for creating libraries of related compounds for further study.

Scientific Research Applications

Chemistry

Used as a precursor in the synthesis of complex molecules. It is also studied for its reactivity and stability under various conditions.

Biology

Investigated for its potential interactions with biological macromolecules, serving as a probe to understand biochemical pathways.

Medicine

Explored for its pharmacological properties, possibly acting on specific receptors or enzymes, leading to the development of new therapeutic agents.

Industry

Utilized in the production of specialty chemicals and materials, particularly where precise molecular structures are critical.

Mechanism of Action

This compound acts through interactions with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The detailed mechanism involves binding to the active sites, inducing conformational changes that modify the target’s function. These pathways are studied to understand the precise biochemical effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar compounds include:

  • rac-3-[(2R,3R)-1-(5-cyclobutyl-1,2-oxazole-3-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine

  • rac-3-[(2R,3R)-1-(4-cyclobutyl-1,2-oxazole-3-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine

These compounds share structural similarities but vary in specific moieties, influencing their reactivity and applications. The unique combination of the cyclobutyl, oxazole, piperidine, and amine groups in rac-3-[(2R,3R)-1-(5-cyclobutyl-1,2-oxazole-3-carbonyl)-3-methylpiperidin-2-yl]propan-1-amine, cis, provides distinct advantages in targeting specific biological pathways, making it a standout in its category.

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Properties

CAS No.

2639378-47-3

Molecular Formula

C17H27N3O2

Molecular Weight

305.4

Purity

95

Origin of Product

United States

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